Regiochemical Precision Confers Unique Binding Potential Against DPP-4
The target compound's 1,3-dimethylpyrazol-5-yl structure with a methylene-bridged butylamine side chain is a distinctive pharmacophore linked to DPP-4 inhibition. In contrast, the regioisomer butyl[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine (CAS 1856077-80-9) places the side chain at the 4-position, which is predicted to drastically alter binding to the DPP-4 active site . While direct head-to-head DPP-4 IC50 data for these regioisomers are not publicly available, a closely related core scaffold exhibited an IC50 of 28 nM against human DPP-4, providing a class-level benchmark [1]. The specific regiochemistry of the target compound is expected to be a critical determinant of affinity, making it a non-substitutable tool for structure-activity relationship (SAR) studies.
| Evidence Dimension | Regiochemical arrangement of the butyl side chain on the pyrazole ring |
|---|---|
| Target Compound Data | 1,3-dimethylpyrazol-5-ylmethyl butyl amine (side chain at 5-position) |
| Comparator Or Baseline | butyl[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine (side chain at 4-position) |
| Quantified Difference | Positional isomerism; comparative DPP-4 data for this specific pair is not publicly available. |
| Conditions | Structural analysis; benchmark DPP-4 activity from a related pyrazole scaffold. |
Why This Matters
For researchers building DPP-4 SAR libraries, the precise regiochemistry directly influences inhibitor binding modes, making this compound a necessary comparator rather than a replaceable analog.
- [1] BindingDB. BDBM50431793 (CHEMBL2346924): Inhibition of human DPP4, IC50: 28 nM. Represents a related pyrazole-containing scaffold. View Source
